

MRS2179 Tetrasodium: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: MRS2179 tetrasodium

Cat. No.: B15570002

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An In-depth Analysis of the Chemical Structure, Properties, and Experimental Characterization of a Selective P2Y1 Receptor Antagonist

Introduction

MRS2179 tetrasodium is a potent and selective competitive antagonist of the P2Y1 purinergic receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP). Its ability to specifically block the P2Y1 receptor-mediated signaling cascade has established it as an invaluable tool in cardiovascular research, particularly in the study of platelet aggregation and thrombosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the characterization of MRS2179, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

MRS2179 is chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt. Its structure is characterized by a deoxyadenosine core, methylated at the N6 position of the adenine base, with two phosphate groups attached to the 3' and 5' positions of the deoxyribose sugar. The tetrasodium salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of **MRS2179 Tetrasodium**

Property	Value	Reference(s)
Chemical Name	2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt	
Molecular Formula	C11H13N5O9P2Na4	
Molecular Weight	513.16 g/mol	
Appearance	White to off-white solid	
Purity	≥98% (typically by HPLC)	
Solubility	Soluble in water (up to 50 mM)	
Storage	Store at -20°C	

Pharmacological Properties

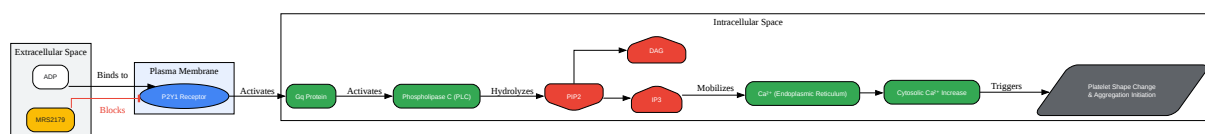
MRS2179 functions as a competitive antagonist at the P2Y1 receptor, thereby inhibiting the downstream signaling events initiated by ADP. Its selectivity for the P2Y1 receptor over other P2Y and P2X receptor subtypes makes it a precise tool for dissecting purinergic signaling pathways.

Table 2: Pharmacological Profile of MRS2179

Parameter	Species	Value	Receptor Subtype(s)	Reference(s)
KB	Turkey	100 nM	P2Y1	
KB	Human	102 nM	P2Y1	
pA2	Turkey	6.99	P2Y1	
IC50	Human	1.15 μ M	P2X1	
IC50	Human	12.9 μ M	P2X3	
Selectivity	-	Selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors	-	

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by ADP, the G α q subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), a key event in platelet shape change and the initiation of aggregation. MRS2179 competitively blocks the initial binding of ADP to the P2Y1 receptor, thus inhibiting this entire signaling cascade.



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P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.

Experimental Protocols

Radioligand Binding Assay for P2Y1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of MRS2179 for the P2Y1 receptor using a radiolabeled antagonist, such as [3H]-MRS2500.

Materials:

- Membrane preparations from cells expressing the P2Y1 receptor (e.g., CHO-K1 or HEK293 cells)
- [3H]-MRS2500 (Radioligand)
- MRS2179 (unlabeled competitor)
- Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- 96-well filter plates (e.g., GF/C)

- Scintillation cocktail
- Vacuum filtration manifold
- Scintillation counter

Procedure:

- Thaw P2Y1 receptor membrane preparations on ice.
- Resuspend membranes in Binding Buffer to a final concentration of 5-10 μg protein per well.
- In a 96-well plate, add in the following order:
 - 25 μL of Binding Buffer or unlabeled MRS2179 at various concentrations.
 - 25 μL of $[3\text{H}]$ -MRS2500 (at a final concentration close to its K_d).
 - 50 μL of the membrane suspension.
- For non-specific binding determination, use a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 μM MRS2500).
- Incubate the plate at room temperature for 60-90 minutes.
- Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
- Wash the filters three times with 200 μL of ice-cold Wash Buffer.
- Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC_{50} of MRS2179, which can then be converted to a K_i value using the Cheng-Prusoff equation.

Calcium Mobilization Assay using a FLIPR Instrument

This protocol outlines the measurement of intracellular calcium mobilization in response to P2Y1 receptor activation and its inhibition by MRS2179 using a Fluorometric Imaging Plate

Reader (FLIPR).

Materials:

- CHO-K1 or HEK293 cells stably expressing the P2Y1 receptor
- Cell culture medium (e.g., Ham's F-12 with 10% FBS)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Probenecid (if using CHO cells, to prevent dye extrusion)
- ADP (agonist)
- MRS2179 (antagonist)
- 96- or 384-well black-walled, clear-bottom assay plates
- FLIPR instrument

Procedure:

- Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
- Prepare the dye-loading solution by dissolving Fluo-4 AM in Assay Buffer (with probenecid if necessary).
- Remove the culture medium and add the dye-loading solution to the cells.
- Incubate the plate for 60 minutes at 37°C in the dark.
- During incubation, prepare a plate with varying concentrations of MRS2179 and another plate with a fixed concentration of ADP (typically the EC80).
- Place the cell plate and compound plates into the FLIPR instrument.

- Establish a baseline fluorescence reading for each well.
- Add the MRS2179 solution to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
- Add the ADP solution to initiate the calcium response and monitor the change in fluorescence over time.
- The inhibitory effect of MRS2179 is quantified by the reduction in the peak fluorescence response to ADP.

ADP-Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of MRS2179 on ADP-induced platelet aggregation in platelet-rich plasma (PRP).

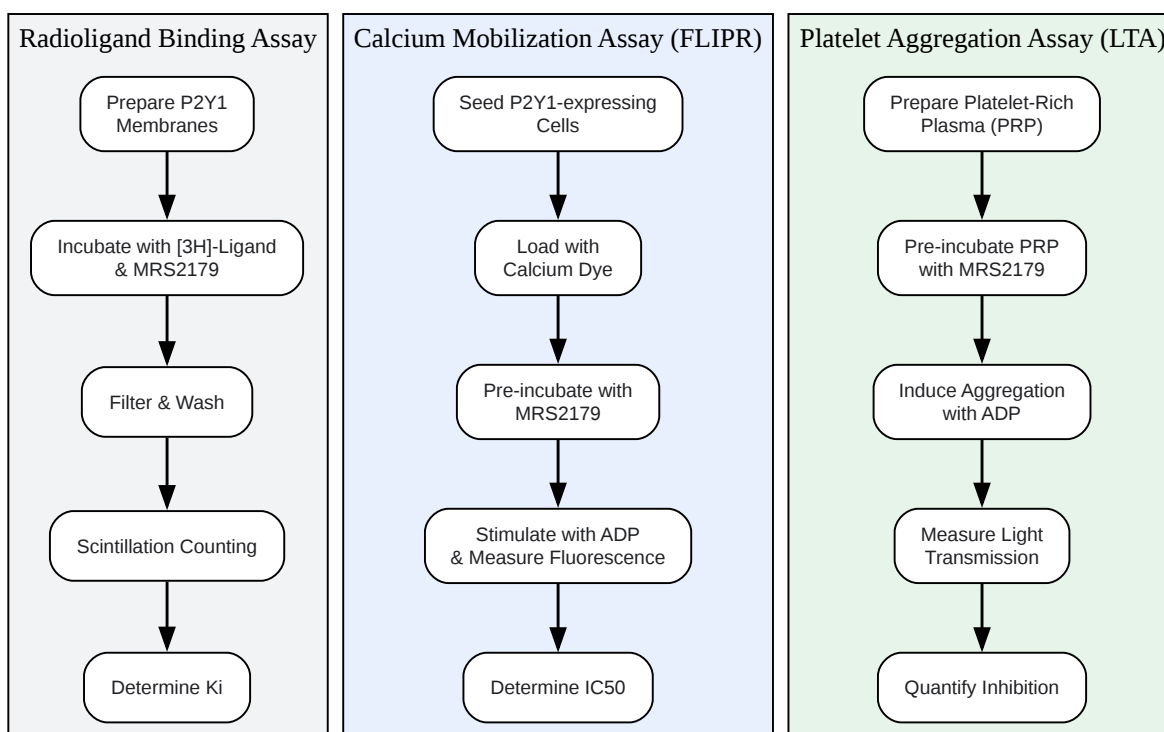
Materials:

- Freshly drawn human venous blood collected into 3.2% sodium citrate.
- ADP solution
- MRS2179 solution
- Saline solution (0.9% NaCl)
- Light Transmission Aggregometer

Procedure:

- Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 20 minutes.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

- Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
- Add MRS2179 or vehicle control to the PRP and incubate for 2-5 minutes.
- Add a submaximal concentration of ADP to induce platelet aggregation.
- Record the change in light transmission for 5-10 minutes.
- The percentage of aggregation is calculated, and the inhibitory effect of MRS2179 is determined by comparing the aggregation in its presence to the control.



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